molecular formula C14H16F3NO B13091866 (R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one

(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one

Katalognummer: B13091866
Molekulargewicht: 271.28 g/mol
InChI-Schlüssel: BNEZODBTTXFCRN-ZWNOBZJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is a compound belonging to the class of piperidin-4-ones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a piperidine ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique and interesting molecule for various scientific studies.

Vorbereitungsmethoden

The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can be achieved through several synthetic routes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Analyse Chemischer Reaktionen

®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance binding affinity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one include other piperidin-4-ones with different substituents. For example:

The uniqueness of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16F3NO

Molekulargewicht

271.28 g/mol

IUPAC-Name

(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one

InChI

InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13-/m1/s1

InChI-Schlüssel

BNEZODBTTXFCRN-ZWNOBZJWSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@@H]2C(F)(F)F

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.